4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
Description
This compound is a benzonitrile derivative featuring a piperidine scaffold substituted with a tetrahydrocinnolin-3-yloxy methyl group. The benzonitrile group enhances molecular rigidity and may improve binding affinity through dipole interactions. Structural analysis suggests that the piperidine linker facilitates conformational flexibility, enabling optimal interactions with biological targets .
Properties
IUPAC Name |
4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-14-17-5-7-18(8-6-17)15-26-11-9-19(10-12-26)16-27-22-13-20-3-1-2-4-21(20)24-25-22/h5-8,13,19H,1-4,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFHLRDFDTUBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reaction: : The synthesis of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile typically begins with the preparation of 5,6,7,8-tetrahydrocinnoline. This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzonitrile Core: : The benzonitrile core can be prepared via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with a nitrile anion under alkaline conditions.
Linking the Piperidinyl Moiety: : The piperidinyl group is introduced through a coupling reaction, often facilitated by a catalyst like palladium or copper. This involves the reaction of the pre-formed benzonitrile with a piperidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically involve large-scale batch reactions, optimized for yield and purity. Key considerations would include the choice of solvents, reaction temperature, and pressure, as well as the methods for purification of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl and tetrahydrocinnolinyl moieties, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the aromatic ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reagents are hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: : Halogenated benzonitriles react with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidized cinnoline and piperidine derivatives.
Primary amines from the reduction of the nitrile group.
Diverse substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable building block in medicinal chemistry.
Biology
The compound is used in biological research to study its interactions with various enzymes and receptors. It has shown potential in modulating biological pathways, which could be useful in drug discovery.
Medicine
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter systems is of particular interest.
Industry
In industry, the compound can be utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The exact mechanism of action of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is still under investigation. it is believed to exert its effects primarily through interaction with specific molecular targets, such as receptors and enzymes involved in signaling pathways. The compound's tetrahydrocinnoline moiety may play a key role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including piperidine-linked benzonitriles and heterocyclic-substituted derivatives. Below is a detailed comparison:
Structural Analogues with Piperidine-Benzenenitrile Linkers
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (from ): Core Structure: Contains two piperidine rings directly linked to the benzonitrile group. Conformation: Both piperidine rings adopt chair conformations, stabilized by van der Waals interactions in the crystalline state. Pharmacological Role: Acts as an intermediate for synthesizing 3-aminopyrazole derivatives with anticancer and antimalarial activity .
Heterocyclic-Substituted Benzonitriles
- 4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (54e, from ): Core Structure: Features a pyrido[3,4-d]pyrimidin-4(3H)-one core linked to benzonitrile via a piperidine-ethyl spacer. Synthetic Route: Synthesized via acid-catalyzed deprotection (removal of SEM groups) followed by SCX cartridge purification . Key Difference: The pyrido-pyrimidinone core introduces hydrogen-bonding capabilities distinct from the tetrahydrocinnolin system.
- 3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile (12, from ): Core Structure: Contains a hexahydropyrido[4,3-d]pyrimidine scaffold substituted with a dioxoisoindolinylpropyl group. Key Difference: The absence of a cinnolin-based substituent limits its utility in pathways where bicyclic nitrogen-rich systems are critical .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- The tetrahydrocinnolin-3-yloxy group in the target compound may confer selectivity for kinases or phosphodiesterases (PDEs) due to its planar aromatic system, which mimics purine or pyrimidine bases.
- In contrast, pyrido-pyrimidinone derivatives (e.g., 54e) often exhibit broader kinase inhibition profiles due to their ability to occupy both ATP-binding and hydrophobic pockets .
Solubility and Bioavailability
- The benzonitrile group in all analogs contributes to moderate aqueous solubility. However, the tetrahydrocinnolin substituent introduces steric bulk, which may reduce solubility compared to simpler derivatives like 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile .
- Compound 12, with its trifluoromethylbenzyl group, demonstrates higher lipophilicity, which could enhance membrane permeability but increase metabolic instability .
Biological Activity
The compound 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a tetrahydrocinnoline moiety, which is known for various biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.5 g/mol. The structure includes a piperidine ring and a benzonitrile group, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 2309188-49-4 |
Biological Activity
Research indicates that compounds containing tetrahydrocinnoline and piperidine moieties exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to tetrahydrocinnoline have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells .
- Antibacterial Properties : The antibacterial efficacy of related piperidine derivatives has been documented, with moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine ring is often linked to enhanced antibacterial action.
- Enzyme Inhibition : Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's . Additionally, the compound's ability to inhibit urease indicates potential applications in managing urinary tract infections.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated the anticancer properties of tetrahydrocinnoline derivatives using MCF-7 cell lines. Results indicated that certain derivatives significantly reduced cell viability with IC50 values as low as 0.67 µM .
- Antibacterial Screening : Another study synthesized piperidine derivatives and tested their antibacterial activity against various pathogens. The results showed that some compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrocinnoline : This step may involve reduction reactions using hydrides or catalytic hydrogenation.
- Piperidine Functionalization : The piperidine ring is introduced through nucleophilic substitution reactions.
- Coupling with Benzonitrile : The final step involves coupling the piperidine derivative with benzonitrile under controlled conditions to yield the target compound.
Q & A
Q. Table 1: Common Synthesis Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in coupling steps | Optimize catalyst loading (5–10 mol%) | |
| Impurity from byproducts | Use scavenger resins (e.g., QuadraPure™) |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methylene bridges (δ 3.5–4.5 ppm for –CH₂–O– groups) and benzonitrile signals (δ 7.5–8.0 ppm) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular mass (M+H⁺ expected: ~379 g/mol) .
- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to structural similarity to cinnoline-based inhibitors .
- Assay Design : Use fluorescence polarization (FP) assays for binding affinity or cell viability assays (MTT) in cancer cell lines (e.g., HeLa, A549) .
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase activity) to validate assay sensitivity .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Answer:
- Substituent Variation : Systematically modify the tetrahydrocinnolinyl oxygen substituent (e.g., –OCH₃ vs. –OCF₃) to evaluate steric/electronic effects .
- Bioisosteric Replacement : Replace benzonitrile with carboxylate or tetrazole groups to assess impact on solubility and target binding .
- Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with IC₅₀ values .
Q. Table 2: Example SAR Modifications and Hypothesized Effects
| Modification | Hypothesized Effect |
|---|---|
| –OCH₃ → –OCF₃ | Increased lipophilicity, potency |
| Benzonitrile → tetrazole | Improved solubility, reduced toxicity |
Advanced: How can computational modeling resolve contradictions in experimental binding data?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets; prioritize poses with hydrogen bonds to hinge regions (e.g., Glu903 in EGFR) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of piperidinyl-methyl interactions in aqueous environments .
- Free Energy Calculations : Apply MM-GBSA to reconcile discrepancies between in vitro and computational binding affinities .
Advanced: How should researchers address contradictory results in bioactivity assays across cell lines?
Answer:
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation differences .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify unintended targets .
- Transcriptomic Analysis : Use RNA-seq to compare gene expression in responsive vs. non-responsive cell lines .
Advanced: What methodologies are recommended for improving solubility and formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
- Pharmacokinetic Profiling : Conduct oral gavage studies in rodents with LC-MS/MS monitoring to compare bioavailability across formulations .
Advanced: How can selectivity for specific biological targets be validated experimentally?
Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement in target vs. off-target proteins .
- CRISPR Knockout Models : Generate target-knockout cell lines to confirm on-target effects .
- Thermal Shift Assays : Monitor ΔTₘ shifts in target proteins to validate direct binding .
Advanced: What stability studies are critical for ensuring reliable experimental data?
Answer:
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Long-Term Storage : Assess stability at –20°C (lyophilized vs. solution) using HPLC every 3 months .
Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?
Answer:
- Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., MAPK/PI3K) .
- In Vivo Validation : Test combinations in xenograft models with bioluminescent imaging to monitor tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
